N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorobenzyl group, a thiazole ring, and a methoxyphenoxy acetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Thiazoles
, such as the one in the given compound, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They are known to interact with various targets in the body, leading to their diverse biological activities.
Indoles
, on the other hand, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can lead to the development of new useful derivatives .
Preparation Methods
The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.
Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of the thiazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and biocides for crop protection.
Comparison with Similar Compounds
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide can be compared with other thiazole derivatives such as:
N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide: This compound also contains a dichlorobenzyl group and a thiazole ring but differs in the substituents attached to the thiazole ring.
N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-25-15-7-2-3-8-16(15)26-11-17(24)23-19-22-10-13(27-19)9-12-5-4-6-14(20)18(12)21/h2-8,10H,9,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECGUAJMOLVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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